N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
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Overview
Description
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a tetrahydronaphthalenamine structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase .
Mode of Action
For instance, some compounds can inhibit the activity of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in cell growth and proliferation .
Result of Action
Similar compounds have been shown to inhibit cell growth against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydronaphthalenamine Core: This can be achieved through the reduction of naphthalene derivatives using hydrogenation techniques.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the tetrahydronaphthalenamine core with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Hydrobromide Salt: The final step involves the treatment of the resulting amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the aromatic rings or reduce any present carbonyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazone: This compound has a similar methoxybenzyl group but differs in its core structure.
N-(4-Methoxybenzyl)cyclohexanamine: Similar in having a methoxybenzyl group but with a cyclohexanamine core.
Uniqueness
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is unique due to its specific combination of the methoxybenzyl group and the tetrahydronaphthalenamine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.BrH/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18;/h2-3,5,7,9-12,18-19H,4,6,8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZMFWVTNVDFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCC3=CC=CC=C23.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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